(R)-paliperidone
Overview
Description
Paliperidone, also known as 9-hydroxyrisperidone, is the major active metabolite of the atypical antipsychotic risperidone. It is utilized in the treatment of schizophrenia and is known for its extended-release (ER) formulation, which allows for consistent plasma drug concentrations over a 24-hour period with once-daily oral administration . The ER formulation is based on an osmotic-controlled release oral delivery system (OROS®), which provides therapeutic levels rapidly and simplifies dosing regimens, potentially leading to better adherence and improved outcomes .
Synthesis Analysis
The synthesis of paliperidone is not directly discussed in the provided papers. However, as it is a metabolite of risperidone, its synthesis in the body occurs through metabolic pathways. The pharmacokinetic profile of paliperidone ER, which undergoes limited hepatic metabolism, minimizes the risks of hepatic drug-drug and drug-disease interactions .
Molecular Structure Analysis
Paliperidone possesses a similar, though not identical, receptor pharmacology to its parent molecule, risperidone. It has a very low affinity for muscarinic receptors, which results in the absence of anticholinergic side effects. The molecular structure of paliperidone allows for its predominant renal elimination and a lower risk of interaction with other drugs .
Chemical Reactions Analysis
The chemical reactions involving paliperidone primarily relate to its pharmacological activity in the brain. Paliperidone acts as an antagonist at dopamine D2 receptors and serotonin 5HT2A receptors, which are implicated in the pathophysiology of schizophrenia. The balance of these receptor activities contributes to its antipsychotic effects and its side effect profile .
Physical and Chemical Properties Analysis
Paliperidone ER's physical and chemical properties are tailored for once-daily dosing due to the OROS® delivery system. This system leads to lower plasma peak levels compared with non-extended-release formulations, potentially reducing side effects. Paliperidone has lower protein binding and decreased inhibition of P-glycoprotein, leading to decreased potential for drug-drug interactions . It is well tolerated, with a pharmacokinetic profile resulting in a more stable serum concentration .
Scientific Research Applications
Summary of the Application
“®-paliperidone” is used in the field of pharmaceutics for the formulation of drugs. Specifically, it’s used in the formulation of paliperidone palmitate (PP), a long-acting injectable antipsychotic .
Methods of Application
The study investigated the nature of PP obtained by different crystallization processes. Two different PPs, namely PP-1 and PP-2, were prepared by different crystallization methods. Test formulations were prepared by the wet milling method using either a PP-1 or PP-2 sample .
Results or Outcomes
The results indicated that different crystallization processes did not change the crystal of PP, but changed the crystallinity of PP. The stability and state of formulation containing PP-2 were better compared to formulations containing PP-1 .
Application in Treatment-Resistant Schizophrenia
Summary of the Application
“®-paliperidone” is used in the treatment of treatment-resistant schizophrenia .
Methods of Application
In a randomized, double-blind, multicenter study, the efficacy of paliperidone ER was compared with olanzapine in treatment-resistant or treatment-intolerant patients with schizophrenia .
Results or Outcomes
The study found that paliperidone ER was as effective as olanzapine in treating symptoms of treatment-resistant schizophrenia .
Application in Metabolic Syndrome in Patients With Schizophrenia
Summary of the Application
“®-paliperidone” is used in the treatment of metabolic syndrome in patients with schizophrenia .
Methods of Application
In a 12-month observational prospective cohort study, the prevalence of metabolic syndrome (MetS) in patients treated with paliperidone palmitate (PP) was explored .
Results or Outcomes
The proportion of patients with MetS at baseline did not significantly change neither at 6 nor at 12 months of PP treatment. A significant improvement in schizophrenic symptoms emerged by means of Positive and Negative Syndrome Scale total and subscale scores .
Application in Neurology
Summary of the Application
“®-paliperidone” is used in the field of neurology for the treatment of severe behavior problems in children that were partially refractory to treatment with risperidone .
Methods of Application
In a prospective 16-week open-label study, paliperidone was administered to 18 patients (mean age, 13.4 years) with severe and excessive irritability in the context of generalized developmental disorders or attention-deficit/hyperactivity disorder .
Results or Outcomes
There was a significant clinical improvement in 50% of the cases, as reflected in the Clinical Global Impression. Severity of aggressive behavior, as assessed by the Overt Aggression Scale, decreased significantly after paliperidone treatment .
Application in Bipolar Disorder
Summary of the Application
“®-paliperidone” is used in the treatment of borderline personality disorder (BPD) .
Methods of Application
A total of 16 patients with BPD were treated with intramuscular paliperidone palmitate (IMPP) over 12 weeks .
Results or Outcomes
The study did not provide specific results or outcomes, but it suggests that paliperidone may be effective in treating BPD .
Application in Major Depressive Disorder
Summary of the Application
“®-paliperidone” is used in the treatment of major depressive disorder .
Methods of Application
In a study, patients with schizophrenia were transitioned from 1-monthly paliperidone palmitate formulation (PP1M) to PP3M, with the evaluation of plasma levels of the drug .
Results or Outcomes
The study found that the transition maintained clinical stability in patients, suggesting that “®-paliperidone” may be effective in treating major depressive disorder .
Application in Psychiatry
Summary of the Application
“®-paliperidone” is used in the field of psychiatry for the treatment of treatment-resistant schizophrenia .
Methods of Application
In a randomized, double-blind, multicenter study, the efficacy of paliperidone ER was compared with olanzapine in treatment-resistant or treatment-intolerant patients with schizophrenia .
Results or Outcomes
The study found that paliperidone ER was as effective as olanzapine in treating symptoms of treatment-resistant schizophrenia .
Application in Treatment of Schizoaffective Disorder
Summary of the Application
“®-paliperidone” is used in the treatment of schizoaffective disorder .
Methods of Application
In a study, patients with schizophrenia were transitioned from 1-monthly paliperidone palmitate formulation (PP1M) to PP3M, with the evaluation of plasma levels of the drug .
Results or Outcomes
The study found that the transition maintained clinical stability in patients, suggesting that “®-paliperidone” may be effective in treating schizoaffective disorder .
Application in Treatment of Psychotic Disorders
Summary of the Application
“®-paliperidone” is used in the treatment of psychotic disorders .
Methods of Application
In a comprehensive review of the literature, the use of paliperidone in the treatment of schizophrenia and schizoaffective disorder was covered .
Results or Outcomes
The review found that paliperidone was effective in the treatment of schizophrenia and schizoaffective disorder .
Safety And Hazards
This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.
For a specific compound like “®-paliperidone”, you would need to consult the relevant scientific literature to gather this information. Please note that not all compounds will have information available for all of these categories, especially if they are not widely studied. If you have a different compound in mind or need information on a specific aspect of “®-paliperidone”, feel free to ask!
properties
IUPAC Name |
(9R)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMIIMHBWHSKN-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2CCC[C@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861376 | |
Record name | 9R-Paliperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-paliperidone | |
CAS RN |
130049-85-3 | |
Record name | Paliperidone, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9R-Paliperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALIPERIDONE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29F930S8Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.